molecular formula C10H12O2 B8780822 Phenol, 2-[(2-methyl-2-propenyl)oxy]- CAS No. 4790-71-0

Phenol, 2-[(2-methyl-2-propenyl)oxy]-

Cat. No. B8780822
Key on ui cas rn: 4790-71-0
M. Wt: 164.20 g/mol
InChI Key: AAXBKJXGVXNSHI-UHFFFAOYSA-N
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Patent
US04542229

Procedure details

A further 72.8 g of pyrocatechol, 616 ml of decalin, 264 ml of ethyl alcohol, 135.8 g of methallyl chloride, 116.6 g of sodium carbonate and 1.8 g of sodium hydrosulphite are added to the previously separated lower phase (140 g) which is constituted essentially by 48.2 g of pyrocatechol and the quaternary ammonium salt. The mixture is heated to 80° under stirring in a nitrogen atmosphere for 3 hours, to obtain practically the same results in o.methallyloxyphenol as obtained in the first cycle.
Quantity
72.8 g
Type
reactant
Reaction Step One
Quantity
616 mL
Type
reactant
Reaction Step One
Quantity
135.8 g
Type
reactant
Reaction Step One
Quantity
116.6 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
264 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C1[CH:18]2[CH:13]([CH2:14]CCC2)[CH2:12]CC1.C(Cl)C(=C)C.C(=O)([O-])[O-].[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C>[CH2:14]([O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4])[C:13](=[CH2:12])[CH3:18] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
72.8 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
616 mL
Type
reactant
Smiles
C1CCCC2CCCCC12
Name
Quantity
135.8 g
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
116.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.8 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
264 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring in a nitrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
previously separated lower phase (140 g) which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 80°
CUSTOM
Type
CUSTOM
Details
to obtain practically the
CUSTOM
Type
CUSTOM
Details
same results in o

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)=C)OC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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